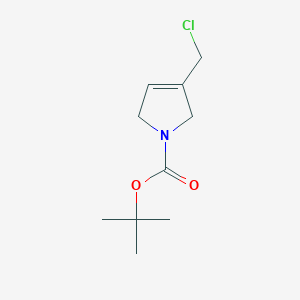![molecular formula C15H13NO2 B8508365 4'-(2-Hydroxyethoxy)[1,1'-biphenyl]-4-carbonitrile](/img/structure/B8508365.png)
4'-(2-Hydroxyethoxy)[1,1'-biphenyl]-4-carbonitrile
Descripción general
Descripción
4’-(2-Hydroxyethoxy)[1,1’-biphenyl]-4-carbonitrile is an organic compound with the molecular formula C16H13NO2 It is a derivative of biphenyl, where one of the phenyl rings is substituted with a hydroxyethoxy group and a carbonitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(2-Hydroxyethoxy)[1,1’-biphenyl]-4-carbonitrile typically involves the following steps:
Starting Material: The synthesis begins with 4-bromobiphenyl.
Substitution Reaction: The bromine atom is substituted with a hydroxyethoxy group using a nucleophilic substitution reaction. This step requires the presence of a base such as potassium carbonate and a solvent like dimethylformamide.
Nitrile Formation: The resulting intermediate undergoes a reaction with a cyanide source, such as sodium cyanide, to introduce the carbonitrile group.
Industrial Production Methods
In an industrial setting, the production of 4’-(2-Hydroxyethoxy)[1,1’-biphenyl]-4-carbonitrile may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4’-(2-Hydroxyethoxy)[1,1’-biphenyl]-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Electrophilic reagents like bromine or nitric acid can be used in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 4’-(2-oxoethoxy)[1,1’-biphenyl]-4-carbonitrile or 4’-(2-carboxyethoxy)[1,1’-biphenyl]-4-carbonitrile.
Reduction: Formation of 4’-(2-hydroxyethoxy)[1,1’-biphenyl]-4-amine.
Substitution: Formation of various substituted biphenyl derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
4’-(2-Hydroxyethoxy)[1,1’-biphenyl]-4-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
Mecanismo De Acción
The mechanism of action of 4’-(2-Hydroxyethoxy)[1,1’-biphenyl]-4-carbonitrile involves its interaction with specific molecular targets. The hydroxyethoxy group can form hydrogen bonds with biological molecules, while the carbonitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4’-(2-Hydroxyethoxy)[1,1’-biphenyl]-4-carboxaldehyde: Similar structure but with an aldehyde group instead of a carbonitrile group.
4’-(2-Hydroxyethoxy)[1,1’-biphenyl]-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonitrile group.
4’-(2-Hydroxyethoxy)[1,1’-biphenyl]-4-amine: Similar structure but with an amine group instead of a carbonitrile group.
Uniqueness
4’-(2-Hydroxyethoxy)[1,1’-biphenyl]-4-carbonitrile is unique due to the presence of both a hydroxyethoxy group and a carbonitrile group on the biphenyl core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C15H13NO2 |
|---|---|
Peso molecular |
239.27 g/mol |
Nombre IUPAC |
4-[4-(2-hydroxyethoxy)phenyl]benzonitrile |
InChI |
InChI=1S/C15H13NO2/c16-11-12-1-3-13(4-2-12)14-5-7-15(8-6-14)18-10-9-17/h1-8,17H,9-10H2 |
Clave InChI |
UBKICSCGCBTPCC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C#N)C2=CC=C(C=C2)OCCO |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details











Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3-(Cyclopentyloxy)-4-methoxyphenyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8508300.png)
![Ethyl 4-{2-[(tert-butyl)amino]ethoxy}-3-methylbenzo[d]furan-2-carboxylate](/img/structure/B8508307.png)

![1-Ethyl-2-methyl-1H-benzo[G]indole](/img/structure/B8508331.png)
![1-[(4-Methyl-1,2,5-oxadiazol-3-yl)methyl]thiourea](/img/structure/B8508355.png)



![2-[(Furan-2-ylmethyl)-amino]-thiazole-4-carboxylic acid](/img/structure/B8508371.png)




